Molecular Weight and Lipophilicity Advantage Over Unsubstituted Piperidine Sulfonamide Analogs
The molecular weight of 1-(3,4-dichlorobenzenesulfonyl)-3,5-dimethylpiperidine is 322.2 g/mol, which is 28.0 g/mol greater than the unsubstituted analog 1-[(3,4-dichlorophenyl)sulfonyl]piperidine (294.2 g/mol), due to the two methyl substituents on the piperidine ring . The 3,5-dimethyl substitution also increases calculated logP (cLogP) by approximately 0.8–1.2 log units compared to the unsubstituted comparator, based on standard fragment-based prediction methods [1]. This property shift must be considered during pharmacokinetic profiling or solvent-system design in process chemistry.
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW = 322.2 g/mol; cLogP ~3.8 (predicted, fragment-based method) |
| Comparator Or Baseline | 1-[(3,4-Dichlorophenyl)sulfonyl]piperidine: MW = 294.2 g/mol; cLogP ~2.8 (predicted) |
| Quantified Difference | ΔMW = +28.0 g/mol (9.5% increase); ΔcLogP ≈ +1.0 log unit |
| Conditions | Computational prediction using ChemDraw/ALOGPS fragment-based algorithms |
Why This Matters
A higher cLogP directly influences membrane permeability, solubility, and potential off-target binding, making the 3,5-dimethylated compound functionally non-interchangeable with its des-methyl analog in any context where distribution or target engagement is relevant.
- [1] Tetko, I. V., et al. Virtual computational chemistry laboratory – design and description. Journal of Computer-Aided Molecular Design, 2005, 19, 453–463. (ALOGPS 2.1 program for cLogP prediction). View Source
